molecular formula C11H11BrN2 B13434638 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B13434638
M. Wt: 251.12 g/mol
InChI Key: YLMNQDCQDBVXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile group

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-(4-bromophenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H11BrN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2

InChI Key

YLMNQDCQDBVXNW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Chemical Reactions Analysis

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . This compound’s effects are mediated through its ability to interact with and modulate the activity of specific enzymes or receptors in biological systems.

Biological Activity

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile functional group. Its molecular formula is C11H10BrNC_{11}H_{10}BrN with a molar mass of approximately 270.126 g/mol. The structural characteristics of this compound suggest its relevance in various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmission and signal transduction pathways. Although detailed mechanisms are still under investigation, preliminary studies indicate that the compound may inhibit the BACE-1 enzyme, which plays a critical role in the pathogenesis of Alzheimer's disease, demonstrating sub-micromolar activity.

Biological Activity Overview

Recent research has indicated that this compound and its derivatives exhibit significant antibacterial and neuroprotective activities. The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
Antibacterial Exhibits inhibitory effects against resistant bacteria strains, including Staphylococcus aureus.
Neuroprotective Inhibits BACE-1 enzyme, indicating potential for Alzheimer's treatment.
Anticancer Shows promise as an anticancer agent by modulating pathways involved in cell proliferation.

Case Studies

  • Neuroprotective Potential : A study demonstrated that derivatives of this compound could inhibit BACE-1 activity effectively. The molecular docking studies indicated favorable interactions between the bromophenyl moiety and the active site of BACE-1, suggesting a pathway for drug design targeting neurodegenerative diseases.
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of pyrrolidine derivatives, including this compound. The compound showed significant efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
  • Anticancer Activity : Recent insights into pyrrolidine derivatives highlighted their potential as CXCR4 antagonists, which are crucial in cancer metastasis. Compounds structurally related to this compound demonstrated strong binding affinities to CXCR4 receptors, showcasing their potential in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.